molecular formula C13H9NOS B14396345 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile CAS No. 90013-81-3

4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile

Cat. No.: B14396345
CAS No.: 90013-81-3
M. Wt: 227.28 g/mol
InChI Key: VAEQCSUVYLROQH-UHFFFAOYSA-N
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Description

4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile is an organic compound that features a benzonitrile group attached to a thiophene ring through an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile typically involves the reaction of 2-acetylthiophene with benzoyl cyanide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

  • 2-(2-Oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one
  • 4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine

Comparison: 4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

90013-81-3

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

4-(2-oxo-2-thiophen-2-ylethyl)benzonitrile

InChI

InChI=1S/C13H9NOS/c14-9-11-5-3-10(4-6-11)8-12(15)13-2-1-7-16-13/h1-7H,8H2

InChI Key

VAEQCSUVYLROQH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC2=CC=C(C=C2)C#N

Origin of Product

United States

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